molecular formula C6H7N3O2 B12888374 (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile

(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile

Cat. No.: B12888374
M. Wt: 153.14 g/mol
InChI Key: JFWKDNJDJFKBSH-BYPYZUCNSA-N
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Description

(S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is an organic compound with a complex structure that includes an amino group, a nitrile group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as L-glutamic acid and acetonitrile.

    Formation of Pyrrolidinone Ring: The first step involves the cyclization of L-glutamic acid to form the pyrrolidinone ring. This can be achieved through a dehydration reaction under acidic or basic conditions.

    Introduction of Amino Group: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative.

    Nitrile Group Addition: The nitrile group is added through a nucleophilic substitution reaction, typically using acetonitrile as the nitrile source.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, catalysts to speed up the reactions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in the formation of primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation Products: Oxo derivatives of the pyrrolidinone ring.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound is studied for its potential biological activity. It can act as a building block for peptides and proteins, influencing their structure and function.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins. This interaction can modulate biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)propionitrile
  • (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)butyronitrile

Uniqueness

Compared to similar compounds, (S)-2-(3-Amino-2,5-dioxopyrrolidin-1-yl)acetonitrile has a unique combination of functional groups that confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions in biological systems, making it a valuable compound for research and development.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biology, medicine, and industry. Understanding its preparation, reactions, and applications can pave the way for new discoveries and innovations.

Properties

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

IUPAC Name

2-[(3S)-3-amino-2,5-dioxopyrrolidin-1-yl]acetonitrile

InChI

InChI=1S/C6H7N3O2/c7-1-2-9-5(10)3-4(8)6(9)11/h4H,2-3,8H2/t4-/m0/s1

InChI Key

JFWKDNJDJFKBSH-BYPYZUCNSA-N

Isomeric SMILES

C1[C@@H](C(=O)N(C1=O)CC#N)N

Canonical SMILES

C1C(C(=O)N(C1=O)CC#N)N

Origin of Product

United States

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